molecular formula C9H9ClO2 B8662378 2-Chloro-6-ethylbenzoic acid CAS No. 343850-75-9

2-Chloro-6-ethylbenzoic acid

Cat. No. B8662378
M. Wt: 184.62 g/mol
InChI Key: UTNCXIJOTLHWMN-UHFFFAOYSA-N
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Patent
US07528266B2

Procedure details

3.60 g (21.2 mmol) of 2-chloro-6-ethylaniline in 24 ml of acetic acid are introduced into a reaction vessel and the clear, colourless solution is cooled to 11° C. At that temperature, 3.25 g (31.8 mmol) of sulfuric acid (96%) are added and then, in the course of 15 minutes, 3.64 g (22.7 mmol) of a 43% aqueous sodium nitrite solution are added. The resulting dark-red solution is then stirred for 30 minutes. When a diazo colour test, e.g. using dimethylaniline-coated indicator paper, is positive and a colour spot test, e.g. using KI indicator paper moistened with aqueous 1N hydrochloric acid solution, is negative, 15 mg of sulfamic acid are added and then, at a temperature of 10° C., 8.7 ml (91.6 mmol) of acetic anhydride are added. The reaction mixture is then transferred to a glass autoclave and rinsed with 6 ml of acetic acid. At a temperature of 20° C. the autoclave is flushed out three times with nitrogen and then three times with CO. 220 mg of Pd2(dba)3.CHCl3 (0.212 mmol) in 3 ml of acetic acid are metered in using a cannula at a CO pressure of 1 bar, then a CO pressure of 8 bar is applied and the reaction mixture is stirred for 5 hours at 45° C.
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
24 mL
Type
solvent
Reaction Step Four
Quantity
3.25 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
15 mg
Type
reactant
Reaction Step Ten
Quantity
8.7 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
0.212 mmol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1N.S(=O)(=O)(O)O.N([O-])=O.[Na+].CN(C)C1C=CC=CC=1.Cl.S(=O)(=O)(O)N.[C:35]([O:38]C(=O)C)(=[O:37])C.C(Cl)(Cl)Cl>C(O)(=O)C>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][CH3:10])[C:3]=1[C:35]([OH:38])=[O:37] |f:2.3|

Inputs

Step One
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
CO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)CC
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
3.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
15 mg
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Eleven
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Twelve
Name
Quantity
0.212 mmol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 °C
Stirring
Type
CUSTOM
Details
The resulting dark-red solution is then stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed with 6 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
At a temperature of 20° C. the autoclave is flushed out three times with nitrogen
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 5 hours at 45° C.
Duration
5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=O)O)C(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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